Oxopurpureine
Description
Contextualization within the Annonaceae Alkaloid Landscape
The Annonaceae family, a large family of flowering plants, is a rich source of a diverse array of secondary metabolites, among which alkaloids are particularly prominent. The predominant group of alkaloids found within this family are of the aporphine (B1220529) type. nih.gov These compounds are characterized by a dibenzo[de,g]quinoline ring system. Oxopurpureine belongs to the sub-class of oxoaporphine alkaloids, which are distinguished by the presence of a ketone group in the aporphine skeleton.
Structurally, this compound is one of numerous alkaloids isolated from plants of the Annona genus. researchgate.net While the Annonaceae family is known for producing a wide variety of alkaloids, including protoberberines and benzylisoquinolines, the aporphinoids, and by extension the oxoaporphinoids, are a significant and characteristic group. nih.govnih.gov The structural diversity within this family is vast, with many unique alkaloidal structures having been identified. nih.gov
| Alkaloid Class | Key Structural Feature | Representative Genus in Annonaceae |
| Aporphine | Dibenzo[de,g]quinoline core | Annona, Guatteria |
| Oxoaporphine | Aporphine skeleton with a carbonyl group | Annona |
| Protoberberine | Tetracyclic isoquinoline (B145761) system | Annona |
| Benzylisoquinoline | Phenyl group attached to an isoquinoline | Annona |
Historical Perspectives on Oxoaporphine Alkaloid Research
The study of alkaloids has its roots in the early 19th century with the isolation of morphine from opium. nih.gov This marked the beginning of a systematic investigation into the nitrogenous basic compounds of plant origin. Research into aporphine alkaloids, a major class of isoquinoline alkaloids, gained momentum in the 20th century with advancements in spectroscopic techniques that facilitated their structural elucidation.
The investigation of oxoaporphine alkaloids as a distinct subgroup followed the broader exploration of aporphines. Early research focused on their isolation and characterization from various plant sources. The development of chromatographic and spectroscopic methods was pivotal in separating and identifying these compounds from complex plant extracts. While specific historical details on the initial discovery of this compound are not extensively documented in readily available literature, its identification is part of the broader scientific effort to catalogue the chemical constituents of the Annonaceae family.
Current Research Trajectories and Academic Significance of this compound
Current scientific interest in this compound and related oxoaporphine alkaloids is primarily driven by their potential biological activities. Research has explored various pharmacological properties of this class of compounds, contributing to their academic significance.
Detailed Research Findings:
Antiplatelet Aggregation: this compound has been identified as an antiplatelet aggregation agent.
Antifungal Activity: Studies have indicated that this compound possesses antifungal properties.
Topoisomerase I Inhibition and Cytotoxicity: The broader class of oxoaporphine alkaloids has been investigated for their ability to inhibit topoisomerase I, an enzyme crucial for DNA replication. nih.gov This has led to the synthesis and evaluation of oxoaporphine derivatives for their cytotoxic effects against cancer cell lines. nih.gov Research has shown that these compounds can bind to DNA through intercalation. nih.gov
While specific in-depth studies on the biosynthesis and total synthesis of this compound are not widely reported, the general synthetic routes for aporphine and oxoaporphine alkaloids are established areas of chemical research. researchgate.net The academic significance of this compound lies in its contribution to the understanding of the chemical diversity of the Annonaceae family and as a lead compound for the development of new therapeutic agents. Its unique structure continues to be of interest to synthetic and medicinal chemists.
| Research Area | Focus of Study | Key Findings Related to Oxoaporphines |
| Pharmacology | Investigation of biological effects | Antiplatelet aggregation, antifungal, topoisomerase I inhibition, cytotoxicity |
| Synthetic Chemistry | Development of methods for chemical synthesis | Established routes for aporphine and oxoaporphine alkaloid synthesis |
| Phytochemistry | Isolation and characterization from natural sources | Identification of this compound in Annona purpurea and other Annonaceae species |
Structure
2D Structure
3D Structure
Properties
CAS No. |
32845-27-5 |
|---|---|
Molecular Formula |
C21H19NO6 |
Molecular Weight |
381.4 g/mol |
IUPAC Name |
4,5,14,15,16-pentamethoxy-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17),14-octaen-8-one |
InChI |
InChI=1S/C21H19NO6/c1-24-13-8-11-12(9-14(13)25-2)18(23)17-15-10(6-7-22-17)19(26-3)21(28-5)20(27-4)16(11)15/h6-9H,1-5H3 |
InChI Key |
AZTLZBDEFBJZQG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=C(C(=C(C4=C3C(=NC=C4)C2=O)OC)OC)OC)OC |
melting_point |
198 - 202 °C |
Other CAS No. |
32845-27-5 |
physical_description |
Solid |
Synonyms |
oxopurpureine |
Origin of Product |
United States |
Occurrence, Isolation, and Advanced Characterization of Oxopurpureine
Botanical Sources and Distribution within Annona Species
The presence of Oxopurpureine has been documented in several species belonging to the Annona genus, a family renowned for its rich diversity of bioactive alkaloids researchgate.netresearchgate.net.
This compound has been identified in multiple Annona species. It has been reported in Annona mucosa (also known as Rollinia mucosa), specifically isolated from its fruits nih.govcolab.ws. Furthermore, this compound has been found in Annona purpurea, with reports indicating its presence in both the roots and leaves of this species nih.govresearchgate.netresearchgate.net. Annona squamosa is also listed as a source of this compound, though the specific plant part is not detailed in the available information nih.gov.
Table 1: Annona Species Reported to Contain this compound
| Species Name | Part(s) Reported | Reference(s) |
| Annona mucosa | Fruits | nih.govcolab.ws |
| Annona purpurea | Roots, Leaves | nih.govresearchgate.netresearchgate.net |
| Annona squamosa | Not specified | nih.gov |
Plants within the Annona genus, particularly those inhabiting regions with distinct wet and dry seasons, exhibit modulated alkaloid accumulation influenced by seasonality researchgate.net. Annona purpurea, which grows in areas with marked rainy and dry seasons, has been studied for its alkaloid content variation over an annual cycle researchgate.net. Research indicates that the total alkaloid content in A. purpurea tends to be higher during the dry season, with particularly high yields observed during the driest periods and also during the plant's flowering phase researchgate.net. Studies have evaluated annomontine (B1231002) and this compound from A. purpurea in relation to these seasonal and phenological changes, suggesting that environmental factors play a significant role in the biosynthesis and accumulation of these compounds researchgate.net. Generally, it is understood that variations in geographical location and environmental conditions can lead to differences in the chemical profiles of the same plant species um.edu.my.
Advanced Chromatographic and Extraction Methodologies for Isolation
The isolation of this compound from complex plant matrices necessitates the application of sophisticated chromatographic and extraction techniques to achieve purity and high yields.
High-Resolution Liquid Chromatography (HR-LC), including Ultra-High-Performance Liquid Chromatography (UHPLC), represents a cornerstone in the modern isolation and analysis of natural products nih.govmicrotrace.com. These techniques enable the determination of optimal separation conditions at an analytical scale, which can then be precisely transferred to preparative scales, ensuring consistent selectivity nih.gov. UHPLC, operating at higher pressures, facilitates the analysis of smaller sample volumes and achieves superior resolution compared to traditional HPLC microtrace.com. The combination of LC with High-Resolution Mass Spectrometry (HR-MS) is particularly powerful, allowing for the identification of a vast array of organic compounds by providing extremely precise mass information, which is crucial for detailed chemical characterization and compound identification microtrace.com. Furthermore, LC systems equipped with detectors like UV, MS, or evaporative light-scattering detectors (ELSD) can effectively guide the isolation process by monitoring separated components and triggering the collection of target natural products nih.gov.
Counter-Current Extraction (CCE) and its advanced form, High-Speed Counter-Current Chromatography (HSCCC), are highly effective techniques for separating compounds with similar partition coefficients researchgate.netlibretexts.orgslideshare.netslideshare.net. CCE is a multi-stage liquid-liquid extraction process where two immiscible phases move in opposite directions, allowing for efficient separation of components that might be challenging to resolve using conventional methods libretexts.orgslideshare.netslideshare.net. HSCCC, a more sophisticated iteration, utilizes a rotating coil system to achieve high separation efficiency and is particularly valuable for producing large quantities of pure alkaloids for research researchgate.net. This method has been successfully employed to purify various aporphine (B1220529) alkaloids from crude extracts in a single step, demonstrating its utility in natural product isolation researchgate.net. The principles of counter-current separation are foundational to understanding chromatographic separations and are applied in various fields, including natural product chemistry, for their ability to optimize extraction efficiency and minimize solvent usage libretexts.orgslideshare.net.
Spectroscopic Elucidation and Confirmation of this compound Structure
The definitive confirmation of this compound's molecular structure relies on a suite of advanced spectroscopic techniques, a standard practice in the elucidation of natural products, particularly alkaloids um.edu.myresearchgate.net. These methods provide detailed information about the compound's atomic connectivity, functional groups, and stereochemistry acs.org.
Key spectroscopic techniques employed include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional (1D) NMR, such as ¹H NMR and ¹³C NMR, and two-dimensional (2D) NMR experiments, including COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Correlation), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy), are indispensable for mapping out the complete molecular framework researchgate.netacs.org.
Mass Spectrometry (MS): MS provides crucial data on the molecular weight and fragmentation patterns, aiding in the determination of the molecular formula and structural fragments nih.govmicrotrace.com. High-Resolution Mass Spectrometry (HRMS) offers exceptional accuracy in mass determination, further solidifying structural assignments microtrace.com.
Ultraviolet (UV) and Infrared (IR) Spectroscopy: These techniques provide information about the electronic transitions and functional groups present within the molecule, respectively researchgate.net.
The structural elucidation of this compound and related aporphine alkaloids typically involves a combination of these spectroscopic methods, often complemented by comparisons with previously published spectral data for confirmation and identification colab.wsum.edu.myresearchgate.netscielo.br.
List of Compounds Mentioned:
this compound
Annomontine
Purpureine
3-hydroxyglaucine
Norpurpureine
Glaziovine
2-hydroxy-1-methoxyaporphine (B8115536)
Pronuciferine
Nuciferine
Roemerine
8-hydroxy-1,4,5-trimethoxy-7-oxoaporphine (8-hydroxyartabonatine C)
1,2,3-trimethoxy-4,5-dioxo-6a,7-dehydroaporphine (ouregidione)
3-hydroxyhernandonine
4′-O-demethyl-7-O-methyldehydropodophyllotoxin
2-O-methyl-7-oxolaetine
Anonaine
Oxoglaucine
Tetrahydroberberine
Laherradurine
Rolliniastatin-1
Rolliniastatin-2
Cherimolin-2
Atherospermidine
Lisicamine
Stepharine
Lanuginosine
Lysicamine
Bulbocapnine-β-N-oxide
Mezzettiasides 2, 3, 4
Taxine A
Thalmicrinone
Advanced Nuclear Magnetic Resonance Spectroscopy (1H NMR, 13C NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural determination of organic compounds. It provides detailed information about the chemical environment of atomic nuclei, primarily hydrogen (1H) and carbon (13C).
1H NMR Spectroscopy: This technique reveals the different types of protons present in the molecule, their chemical shifts (indicating their electronic environment), their multiplicity (due to spin-spin coupling with neighboring protons), and their relative abundance through integration. For this compound, 1H NMR would provide signals corresponding to its aromatic protons, methoxy (B1213986) groups, and any other proton-bearing functional groups, allowing for the mapping of the proton framework. rsc.orgsigmaaldrich.comscribd.comhmdb.canp-mrd.orglibretexts.orgoxinst.comresolvemass.canihs.go.jp
13C NMR Spectroscopy: This method provides information about the different carbon atoms in the molecule. The chemical shifts of 13C signals indicate the type of carbon (e.g., aromatic, aliphatic, carbonyl) and its electronic environment. rsc.orgsigmaaldrich.comlibretexts.orgresolvemass.canihs.go.jphmdb.cadrugbank.comresearchgate.net For this compound, 13C NMR would help identify the carbon skeleton, including quaternary carbons, methoxy carbons, and carbonyl carbons.
2D NMR Spectroscopy: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Correlation (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for establishing the connectivity between atoms. COSY experiments correlate coupled protons (1H-1H), HSQC correlates protons directly bonded to carbons (1H-13C), and HMBC correlates protons with carbons separated by two or three bonds (long-range 1H-13C coupling). rsc.orglibretexts.orgthieme-connect.comresearchgate.netnanalysis.comresearchgate.net These multidimensional experiments are critical for piecing together the molecular structure of this compound, confirming the proposed connectivity of its isoquinoline (B145761) core and substituents.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of a molecule with high accuracy, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of the compound. nih.govspectralworks.comresearchgate.netnih.gov For this compound, HRMS confirms its molecular formula by providing an accurate mass measurement that matches the theoretical mass of C21H19NO6. nih.gov
| Parameter | Value |
| Molecular Formula | C21H19NO6 |
| Computed Exact Mass | 381.12123733 Da |
HRMS instrumentation, such as Time-of-Flight (TOF) or Orbitrap analyzers, offers enhanced resolution, enabling the differentiation of compounds with very similar nominal masses and providing detailed fragmentation patterns that aid in structural identification. researchgate.net
X-ray Crystallography for Absolute Configuration Determination
X-ray Crystallography is a definitive method for determining the three-dimensional structure of crystalline compounds, including their absolute configuration. researchgate.netchem-soc.siresearchgate.netnih.gov This technique involves diffracting X-rays off a single crystal of the substance. The resulting diffraction pattern, when analyzed, can reveal the precise positions of atoms within the crystal lattice.
For chiral molecules like this compound, X-ray crystallography can distinguish between enantiomers by exploiting the phenomenon of anomalous dispersion, which arises from the interaction of X-rays with electrons in the atoms. researchgate.netchem-soc.siresearchgate.net This interaction causes small differences in the intensities of diffracted X-ray beams (Bijvoet pairs) that are sensitive to the handedness of the molecule. researchgate.netchem-soc.si The determination of absolute configuration is crucial for understanding the biological activity and stereochemical properties of natural products. nih.gov While specific crystallographic data for this compound is not detailed in the provided snippets, the technique is a standard for confirming the stereochemistry of complex natural products. thieme-connect.comresearchgate.net
Circular Dichroism and Optical Rotation Studies
Circular Dichroism (CD) and Optical Rotation (OR) are spectroscopic techniques specifically used to study chiral molecules. nihs.go.jpchem-soc.sichemblink.comhuji-rcf.comresearchgate.netanton-paar.com
Optical Rotation (OR): This measures the extent to which a chiral compound rotates the plane of polarized light. The specific rotation ([α]) is a characteristic property of a chiral substance and is dependent on the wavelength of light, temperature, concentration, and solvent. nihs.go.jpresearchgate.netanton-paar.com Studies involving this compound have utilized optical rotation measurements to characterize its chiral properties. thieme-connect.com
Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. chemblink.comhuji-rcf.comhiroshima-u.ac.jp This technique provides information about the molecule's stereochemistry and can be used to infer aspects of its secondary and tertiary structure, especially in conjunction with other spectroscopic data. huji-rcf.com The application of CD analyses in studies related to this compound has been reported. chemblink.comresearchgate.net
These optical methods are often used in conjunction with NMR and X-ray crystallography to provide a complete stereochemical assignment and confirm the enantiomeric purity of compounds. chem-soc.sianton-paar.com
Compound Names:
this compound
Biosynthesis and Metabolic Engineering Considerations of Oxopurpureine
Elucidation of the Biosynthetic Pathway to Oxopurpureine
The formation of this compound involves a series of complex enzymatic reactions, beginning with simple amino acid precursors and culminating in the characteristic tetracyclic oxoaporphine core.
Precursor Identification and Enzymatic Transformations
The biosynthesis of aporphine (B1220529) alkaloids, including this compound, originates from the aromatic amino acid L-tyrosine. Through a series of enzymatic steps, two molecules derived from L-tyrosine are condensed to form the core benzylisoquinoline scaffold. A key intermediate in this pathway is (S)-norcoclaurine.
The pathway proceeds through further modifications, including methylation and hydroxylation, to yield (S)-reticuline, a critical branch-point intermediate in the biosynthesis of numerous isoquinoline (B145761) alkaloids. The conversion of (S)-reticuline to the aporphine scaffold is a pivotal step. While the specific enzymes catalyzing every step to this compound have not all been individually characterized, the general pathway is understood to involve N-methylation, hydroxylation, and subsequent oxidation reactions.
Key Precursors and Intermediates in the Biosynthetic Pathway:
| Precursor/Intermediate | Description |
|---|---|
| L-Tyrosine | The primary amino acid precursor. |
| (S)-Norcoclaurine | The foundational benzylisoquinoline alkaloid formed from two tyrosine derivatives. |
| (S)-Reticuline | A central branch-point intermediate leading to various isoquinoline alkaloids. |
| Magnoflorine | An aporphine alkaloid that can be a precursor to oxoaporphines. |
Role of Oxidative Cyclization in Oxoaporphine Formation
A crucial transformation in the biosynthesis of aporphine alkaloids is intramolecular oxidative cyclization. This process forges the characteristic tetracyclic ring system of the aporphine core. This type of reaction is often catalyzed by cytochrome P450 monooxygenases or FAD-dependent oxidases like the berberine (B55584) bridge enzyme (BBE). nih.gov
These enzymes facilitate the coupling of phenolic groups on the benzylisoquinoline intermediate, forming a new carbon-carbon bond and creating the rigid, fused-ring structure. nih.gov The formation of the oxoaporphine structure of this compound requires a further oxidation step. This involves the dehydrogenation of the aporphine core to introduce a carbonyl group at position 7, resulting in the fully aromatic pyridinium-like D-ring characteristic of oxoaporphines. This final oxidation step is critical for the planarity and distinct biological properties of compounds like liriodenine (B31502) and this compound.
Genetic and Transcriptomic Analyses of Biosynthetic Enzymes
Investigating the genes and transcripts associated with alkaloid biosynthesis provides critical insights into regulatory mechanisms and opportunities for metabolic engineering. While specific transcriptomic studies focusing exclusively on this compound are limited, analyses of related pathways in other species offer a framework for understanding its genetic basis.
Comparative transcriptomic analyses between high- and low-alkaloid-producing plant varieties or tissues have successfully identified candidate genes involved in the biosynthesis of other complex alkaloids. mdpi.commdpi.com This approach involves sequencing the messenger RNA (mRNA) to reveal differentially expressed genes under specific conditions. By correlating gene expression levels with metabolite accumulation, researchers can identify genes encoding the enzymes, transcription factors, and transporters involved in the pathway. mdpi.comnih.gov For this compound, this would involve identifying candidate genes for methyltransferases, hydroxylases, cytochrome P450s, and oxidases that show expression patterns consistent with alkaloid accumulation. Such studies are foundational for future efforts in biotechnological production enhancement.
Environmental and Physiological Factors Influencing this compound Accumulation
The production and accumulation of specialized metabolites like this compound are not static but are dynamically influenced by a range of internal and external signals. Plants modulate the synthesis of these compounds to interact with their environment and manage physiological processes.
Impact of Phytohormones on Alkaloid Metabolism
Phytohormones are key signaling molecules that regulate virtually all aspects of plant growth, development, and response to the environment. mdpi.com Their influence extends to the regulation of specialized metabolic pathways, including the biosynthesis of alkaloids. For instance, jasmonates (such as jasmonic acid and its methyl ester) are well-known elicitors of alkaloid production in many plant species, often as part of a defense response.
While direct studies on this compound are scarce, research on other alkaloids shows that applying phytohormones like jasmonic acid, salicylic (B10762653) acid, or abscisic acid can significantly upregulate the expression of biosynthetic genes, leading to increased alkaloid accumulation. scispace.com These hormones trigger signaling cascades that activate transcription factors, which in turn bind to the promoter regions of biosynthetic genes and enhance their transcription. mdpi.com
Responses to Biotic and Abiotic Stress
The accumulation of alkaloids is frequently a plant's adaptive response to environmental challenges. scispace.comresearchgate.net These compounds can serve as defense agents against herbivores, insects, and pathogens (biotic stresses) or as protective molecules against non-living environmental factors (abiotic stresses). scispace.commdpi.com
Biotic Stress: Herbivory or microbial infection can induce the production of alkaloids, which may act as toxins, feeding deterrents, or antimicrobial agents. This response is often mediated by the phytohormone signaling pathways mentioned above.
Abiotic Stress: Environmental factors such as drought, salinity, heavy metal exposure, and extreme temperatures can significantly impact a plant's metabolism, often leading to an increase in the production of specialized metabolites. encyclopedia.pubmdpi.com This stress-induced accumulation is part of a broader defense strategy, where alkaloids may contribute to scavenging reactive oxygen species (ROS) or otherwise help the plant tolerate the stressful conditions. encyclopedia.pubtaylorfrancis.com For example, under drought or high salinity, the altered physiological state of the plant can trigger signaling pathways that reallocate resources towards the production of protective compounds like this compound. scispace.com
Table of Mentioned Compounds
| Compound Name |
|---|
| (S)-Norcoclaurine |
| (S)-Reticuline |
| Abscisic Acid |
| Jasmonic Acid |
| L-Tyrosine |
| Liriodenine |
| Magnoflorine |
| This compound |
Strategies for Enhanced Biosynthesis in Plant Cell Cultures or Microbial Systems
The production of complex secondary metabolites like this compound in native plant sources is often constrained by low yields and slow growth rates. Consequently, plant cell cultures and engineered microbial systems present promising alternative platforms for sustainable and high-level production. A variety of strategies can be employed to enhance the biosynthesis of this compound in these systems, ranging from optimizing culture conditions to advanced metabolic engineering techniques. These strategies primarily focus on increasing the flux through the biosynthetic pathway towards the target molecule by alleviating bottlenecks and redirecting cellular resources.
One of the fundamental approaches to enhancing secondary metabolite production is the optimization of the culture environment. This involves the systematic adjustment of physical and chemical parameters to maximize cell growth and product formation. Key parameters that can be manipulated include media composition (e.g., salts, carbon source, and plant growth regulators), pH, temperature, and light. For instance, the selection of an appropriate medium, such as Murashige and Skoog (MS) or Gamborg B5, and the fine-tuning of its components can significantly impact alkaloid production.
Elicitation is another widely used strategy to stimulate the production of secondary metabolites in plant cell cultures. Elicitors are compounds that trigger defense responses in plants, often leading to an upregulation of secondary metabolic pathways. phcogrev.comphcogrev.comnih.gov Elicitors can be biotic, such as fungal cell wall extracts or polysaccharides, or abiotic, such as heavy metal salts or UV radiation. nih.govresearchtrend.net The application of elicitors can lead to a significant, albeit often transient, increase in the accumulation of the desired compound.
Metabolic engineering offers a more targeted and powerful approach to enhance the biosynthesis of desired compounds. This involves the genetic modification of the host organism to favorably alter its metabolic network. Key metabolic engineering strategies applicable to this compound production include:
Overexpression of Key Biosynthetic Genes: Identifying and overexpressing genes encoding rate-limiting enzymes in the this compound biosynthetic pathway can significantly increase the metabolic flux. Based on the putative pathway, genes encoding enzymes such as tyrosine hydroxylase, DOPA decarboxylase, norcoclaurine synthase, and various O-methyltransferases and N-methyltransferases would be primary targets. Furthermore, the overexpression of specific cytochrome P450 enzymes responsible for the oxidative cyclization of reticuline (B1680550) to the aporphine core, and the subsequent oxidation to the oxoaporphine structure, would be crucial. nih.gov
Downregulation of Competing Pathways: Cellular resources, including primary metabolites and energy, are distributed among various metabolic pathways. By downregulating or knocking out genes involved in competing pathways that draw precursors away from the this compound pathway, the flux towards the target compound can be enhanced. For example, pathways leading to the formation of other alkaloids or phenolic compounds that share common precursors with this compound could be targeted.
Heterologous Expression in Microbial Systems: The entire biosynthetic pathway of this compound can be reconstituted in a microbial host, such as Escherichia coli or Saccharomyces cerevisiae. nih.gov These microorganisms offer several advantages over plant cell cultures, including rapid growth, simpler genetic manipulation, and scalable fermentation processes. This approach requires the identification and functional characterization of all the necessary biosynthetic genes and their successful expression and co-ordination within the microbial host.
The successful implementation of these strategies often requires a multi-pronged approach, combining optimization of culture conditions with targeted metabolic engineering. The choice of strategy will depend on the specific production platform (plant cell culture or microbial system) and the current understanding of the this compound biosynthetic pathway.
To illustrate how these strategies can be applied, the following tables provide hypothetical experimental designs for enhancing this compound production in both plant cell cultures and a microbial system.
Table 1: Strategies for Enhanced this compound Biosynthesis in Plant Cell Cultures
| Strategy | Approach | Key Parameters/Targets | Expected Outcome |
|---|---|---|---|
| Culture Optimization | Media component screening | Carbon source (sucrose, glucose), nitrogen source (nitrate, ammonium), phosphate (B84403) concentration, plant growth regulators (auxins, cytokinins). | Increased biomass and/or this compound yield. |
| Elicitation | Application of biotic and abiotic elicitors | Methyl jasmonate, salicylic acid, yeast extract, silver nitrate. | Induction of defense responses and upregulation of the this compound biosynthetic pathway. |
| Precursor Feeding | Supplementation of the culture medium with biosynthetic precursors | L-tyrosine, (S)-Reticuline, a suitable aporphine precursor. | Increased availability of intermediates, bypassing potential upstream bottlenecks. |
| Metabolic Engineering | Overexpression of key biosynthetic genes | Genes encoding tyrosine hydroxylase, norcoclaurine synthase, reticuline O-methyltransferases, and putative aporphine oxidase. | Increased enzymatic activity at rate-limiting steps, leading to higher product flux. |
Table 2: Strategies for Heterologous this compound Production in Saccharomyces cerevisiae
| Strategy | Approach | Key Genes/Modifications | Expected Outcome |
|---|---|---|---|
| Pathway Reconstruction | Introduction of the complete biosynthetic pathway | Genes for the conversion of L-tyrosine to (S)-reticuline, and subsequently to an aporphine precursor and finally this compound. | De novo biosynthesis of this compound from a simple carbon source. |
| Precursor Supply Enhancement | Engineering of primary metabolism | Upregulation of the shikimate pathway to increase L-tyrosine availability. | Increased pool of the initial precursor for the heterologous pathway. |
| Enzyme Engineering | Protein engineering of key enzymes | Modifying cytochrome P450s for improved activity and substrate specificity. | Enhanced catalytic efficiency of bottleneck enzymes. |
| Compartmentalization | Targeting enzymes to specific organelles | Localizing pathway enzymes to the endoplasmic reticulum or mitochondria. | Increased local concentrations of intermediates and reduced metabolic interference. |
It is important to note that while the general principles of these strategies are well-established, their specific application to this compound will require further research to fully elucidate its biosynthetic pathway and identify the key regulatory points.
Chemical Synthesis and Structural Diversification of Oxopurpureine and Its Analogues
Total Synthesis Approaches to Oxopurpureine
Total synthesis aims to construct a complex molecule from simple, readily available starting materials. For a molecule like this compound, a multi-step process would be required, involving the strategic assembly of its characteristic oxoaporphine skeleton.
Retrosynthetic analysis is a fundamental strategy in organic synthesis, involving the conceptual deconstruction of a target molecule into simpler precursors wikipedia.orgairitilibrary.comslideshare.net. This process begins with the target molecule and works backward, identifying key bond disconnections that correspond to known chemical reactions. The objective is to simplify the complex structure into readily accessible starting materials airitilibrary.com. For this compound, a retrosynthetic analysis would likely focus on cleaving bonds within the fused ring system to reveal potential building blocks. Key disconnections are chosen based on the feasibility of the reverse reaction (the synthetic step) and the availability of the resulting fragments reddit.comub.edu. While specific retrosynthetic pathways for this compound are not detailed in the provided literature, general strategies for alkaloid synthesis often involve identifying strategic disconnections that lead to simpler cyclic or acyclic precursors researchgate.netchemistry-chemists.com.
Many natural products, including alkaloids, possess defined stereochemistry that is crucial for their biological activity researchgate.net. Stereoselective and enantioselective synthesis aims to produce a specific stereoisomer or enantiomer. For this compound, achieving the correct stereochemistry would be paramount. General methods employed in the synthesis of complex natural products include asymmetric catalysis, the use of chiral auxiliaries, or starting from chiral pool materials researchgate.netresearchgate.netnih.gov. While specific enantioselective routes for this compound are not detailed, these established methodologies would be applicable to control the stereocenters within its structure.
Semi-Synthetic Modifications of Naturally Derived this compound
Semi-synthesis involves modifying a naturally occurring compound that has been isolated from a biological source um.edu.my. If this compound can be obtained in sufficient quantities through extraction, it could serve as a starting material for semi-synthetic approaches. These modifications can be used to enhance biological activity, alter pharmacokinetic properties, or probe structure-activity relationships. While direct semi-synthetic modifications of this compound are not detailed, related alkaloids, such as glaucine (B1671577), have undergone semi-synthetic modifications biocrick.com, indicating the potential for such strategies with this compound.
Design and Synthesis of this compound Derivatives and Analogues
The creation of derivatives and analogues of natural products is a common strategy in drug discovery and chemical biology. This approach allows researchers to explore structure-activity relationships (SAR) and to fine-tune the properties of the parent compound researchgate.netreddit.comnih.gov. Analogues of this compound could be designed by altering functional groups, modifying the core skeleton, or introducing substituents at various positions. For instance, analogues of related alkaloids like annomontine (B1231002) and glaucine have been synthesized and studied for their biological effects researchgate.netbiocrick.com. Such synthetic efforts would typically employ established organic synthesis techniques to construct the modified structures.
Structural modifications can be strategically employed to elucidate the mechanism of action of a compound or to identify key structural features responsible for its biological activity. For this compound, this might involve:
Isotopic Labeling : Incorporating isotopes (e.g., deuterium, carbon-13) to trace metabolic pathways or binding interactions.
Functional Group Alteration : Modifying or removing specific functional groups to assess their role in biological activity or target binding. For example, changes to the oxygenation patterns or the presence of the carbonyl group could be investigated.
Analogue Synthesis : Creating molecules with altered steric or electronic properties, such as truncated versions of the skeleton or analogues with different substituents, to probe receptor binding or enzyme inhibition reddit.comnih.gov.
While specific examples of such modifications for this compound are not detailed in the provided literature, these general strategies are fundamental to understanding how natural products exert their effects at a molecular level.
Introduction of Pharmacophoric Elements for Target Engagement Studies
Detailed research findings on the synthetic introduction of specific pharmacophoric elements into this compound or its analogues to facilitate target engagement studies were not identified in the provided search results. While the general class of isoquinoline (B145761) alkaloids is explored for its bioactive properties, specific synthetic strategies or identified pharmacophores for this compound aimed at enhancing interaction with biological targets remain uncharacterized in the retrieved literature.
Structure-Activity Relationship (SAR) Studies via Synthetic Analogues (Mechanistic Focus)
Comprehensive SAR studies for this compound, focusing on mechanistic insights derived from synthetic analogues, were not found in the accessible literature. Although SAR analyses are common for related isoquinoline alkaloids, providing information on how structural modifications influence biological activity nih.govepdf.pub, specific research detailing these aspects for this compound, including the generation of data tables with experimental findings, is absent from the current search results.
Compound List:
this compound
Mechanistic Investigations of Oxopurpureine’s Biological Activities
Molecular Targets and Cellular Interactions (In Vitro Studies)
In vitro research has begun to map the molecular landscape with which Oxopurpureine interacts, revealing specific binding affinities and inhibitory activities that underpin its biological effects.
Protein Binding and Receptor Modulation
While comprehensive data on this compound's direct protein binding and receptor modulation are still emerging, research on the closely related oxoaporphine alkaloid, Liriodenine (B31502), provides significant insights. Liriodenine has been shown to possess affinity for various receptors, suggesting a potential mechanism for its pharmacological activities. Studies indicate that these types of alkaloids can interact with neurotransmitter receptors, which may contribute to their broader physiological effects. However, specific receptor binding constants and detailed modulation profiles for this compound itself require further dedicated investigation.
Enzyme Inhibition and Activation Profiling
A key aspect of this compound's mechanism of action is its ability to inhibit specific enzymes. Research into the parent compound, Liriodenine, has demonstrated notable inhibitory effects on topoisomerase II biomedgrid.com. This enzyme is critical for managing DNA tangles during replication and transcription; its inhibition can block cell cycle progression and lead to cell death, a mechanism central to its observed anticancer activities biomedgrid.com.
| Enzyme Target | Observed Effect | Cellular Consequence | Reference |
|---|---|---|---|
| Topoisomerase II | Inhibition | Blocks DNA replication and separation, leading to cell cycle arrest. | biomedgrid.com |
This table is interactive. Click on headers to sort.
Interaction with Nucleic Acids and Cellular Macromolecules
The planar structure of oxoaporphine alkaloids like Liriodenine facilitates their interaction with DNA researchgate.net. Studies have shown that these compounds can intercalate into the DNA helix researchgate.net. This binding can interfere with DNA replication and transcription processes, contributing significantly to its cytotoxic effects against proliferating cells. While direct studies on this compound are limited, the established DNA-binding ability of the oxoaporphine scaffold is a critical component of its proposed mechanism of action researchgate.net.
Cellular Pathway Perturbations
This compound and related compounds perturb fundamental cellular pathways, leading to significant outcomes such as programmed cell death and modulation of signaling cascades involved in hemostasis.
Apoptosis Induction Mechanisms in Model Systems
A significant body of research demonstrates that Liriodenine, a compound structurally related to this compound, is a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines biomedgrid.com. The induction of apoptosis is a key mechanism behind its anticancer properties.
The apoptotic process initiated by Liriodenine involves multiple cellular components:
Cell Cycle Arrest: It has been shown to block the cell cycle at the G2/M phase in human pulmonary adenocarcinoma cells (A549) biomedgrid.com. This arrest is achieved by inhibiting the activity of the Cyclin B1/CDK1 complex, a critical regulator of entry into mitosis biomedgrid.com.
Caspase Activation: The execution of apoptosis is mediated by a family of proteases called caspases. Liriodenine treatment leads to the activation of initiator caspases (caspase-9) and executioner caspases (caspase-3) biomedgrid.com. Caspase-3 activation is a hallmark of apoptosis, leading to the cleavage of essential cellular proteins, such as poly(ADP-ribose) polymerase (PARP), which ultimately results in cell death biomedgrid.com.
Mitochondrial Pathway: In ovarian cancer cells (CAOV-3), Liriodenine induces apoptosis via the mitochondrial (intrinsic) signaling pathway, which involves the activation of caspase-9 and caspase-3 biomedgrid.com.
p53 Upregulation: In laryngocarcinoma HEp-2 cells, Liriodenine has been observed to upregulate the expression of the p53 tumor suppressor protein, a key regulator of apoptosis biomedgrid.com.
| Model System | Key Finding | Mechanism | Reference |
|---|---|---|---|
| Pulmonary Adenocarcinoma (A549) | Cell cycle arrest at G2/M phase | Inhibition of Cyclin B1/CDK1 complex, PARP degradation | biomedgrid.com |
| Ovarian Cancer (CAOV-3) | Apoptosis induction | Activation of mitochondrial pathway (Caspase-9, Caspase-3) | biomedgrid.com |
| Laryngocarcinoma (HEp-2) | Apoptosis induction | Upregulation of p53 expression | biomedgrid.com |
| Human Hepatoma (Hep G2, SK-Hep-1) | Inhibition of proliferation | Blocks cell cycle at G1-S transition | biomedgrid.com |
| Breast Cancer (MCF-7) | Decreased cell viability | Increased caspase-3 activity and apoptotic nuclei formation | biomedgrid.com |
This table is interactive. Users can sort the data by clicking on the table headers.
Effects on Cellular Signaling Cascades (e.g., Antiplatelet Aggregation)
Specific investigations into this compound have identified its role as an agent with antiplatelet aggregation activity. It has been shown to inhibit platelet aggregation induced by several key agonists, including collagen, thrombin, and arachidonic acid.
Platelet aggregation is a complex process orchestrated by multiple signaling cascades:
Collagen-Induced Pathway: Collagen exposure initiates platelet activation through glycoprotein (B1211001) receptors, leading to downstream signaling that activates phospholipase C (PLC) and subsequently increases intracellular calcium levels.
Thrombin-Induced Pathway: Thrombin is a potent platelet activator that signals through protease-activated receptors (PARs), which couple to G-proteins (Gq and G12/13) to stimulate PLC and other effectors.
Arachidonic Acid Pathway: Intracellular signaling activates phospholipase A2, which releases arachidonic acid. This is then converted to thromboxane (B8750289) A2 (TxA2), a powerful platelet agonist that acts on the thromboxane receptor to amplify activation signals.
By inhibiting aggregation induced by these distinct agonists, this compound likely targets one or more common downstream signaling nodes or multiple points across these pathways. Its activity suggests potential interference with calcium mobilization, G-protein signaling, or the final common pathway involving the activation of the fibrinogen receptor (glycoprotein IIb/IIIa).
Comparative Mechanistic Analysis with Related Aporphine (B1220529) and Oxoaporphine Alkaloids
The biological activities of this compound can be better understood through a comparative analysis with other structurally similar aporphine and oxoaporphine alkaloids. While they share a common chemical scaffold, subtle variations in their molecular structure can lead to different primary mechanisms of action.
A prominent member of the oxoaporphine class, liriodenine, has been the subject of more extensive mechanistic investigation. While it exhibits antifungal activity, its primary mode of action may not be solely through direct membrane disruption. Some research suggests that liriodenine functions as a topoisomerase II inhibitor. tandfonline.comtandfonline.com Topoisomerases are essential enzymes involved in DNA replication and transcription; their inhibition leads to defects in mRNA and protein synthesis, ultimately causing cell death. This mechanism, focused on intracellular targets, contrasts with a primary action on the cell membrane.
Furthermore, studies on liriodenine and another aporphinoid, eupolauridine, have revealed another potential mechanism for their antifungal effects: the disruption of mitochondrial iron-sulfur (Fe-S) cluster biosynthesis. This pathway is crucial for various cellular processes, and its disruption represents a distinct target compared to the cell membrane or DNA replication machinery.
In the broader class of aporphine alkaloids, diverse mechanisms of action have been reported. For instance, some aporphines have been shown to induce apoptosis (programmed cell death) in cancer cells through the loss of membrane integrity. This suggests that membrane interaction can be a significant factor in the bioactivity of this class of compounds. Other aporphine alkaloids have been noted for their DNA-damaging activity. researchgate.net
This comparative analysis indicates that while membrane disruption is a plausible mechanism for the antifungal effects of this compound, it is likely not the sole mechanism at play for all related alkaloids. The oxoaporphine and aporphine alkaloids appear to be a versatile class of compounds capable of interacting with multiple cellular targets.
Interactive Data Table: Comparative Mechanisms of Aporphine and Oxoaporphine Alkaloids
| Compound/Class | Primary Proposed Mechanism(s) of Action |
|---|---|
| This compound | Antifungal activity, likely involving membrane permeability modulation. |
| Liriodenine | Antifungal, Topoisomerase II inhibition, Disruption of mitochondrial Fe-S cluster biosynthesis. |
| Eupolauridine | Antifungal, Disruption of mitochondrial Fe-S cluster biosynthesis. |
| Aporphine Alkaloids (general) | Cytotoxicity via loss of membrane integrity, DNA damage. |
| Oxoaporphine Alkaloids (general) | Antimicrobial, Antiviral, Anticancer, Topoisomerase I/II inhibition, DNA intercalation. tandfonline.comtandfonline.com |
Ecological and Physiological Role of Oxopurpureine
Role in Plant Defense Mechanisms Against Pathogens
The precise role of Oxopurpureine in plant defense mechanisms against pathogens has not been definitively established, with current research indicating that its specific functions in this regard are largely unknown dntb.gov.uaresearchgate.netscielo.brresearchgate.net. However, as an alkaloid, this compound belongs to a class of secondary metabolites that are known to confer protective properties to plants. Studies on alkaloids in general suggest they can enhance resistance to fungal and bacterial infections researchgate.net.
Plants possess sophisticated defense systems, including constitutive physical barriers like cell walls and induced responses triggered by pathogen attack mdpi.comgau.edu.bdcabidigitallibrary.orgheraldopenaccess.us. These induced defenses often involve the production of signaling molecules and antimicrobial compounds, such as phytoalexins mdpi.comgau.edu.bdcabidigitallibrary.orgheraldopenaccess.us. While this compound is a secondary metabolite found in plant tissues such as roots and leaves dntb.gov.uaresearchgate.netscielo.brresearchgate.net, its direct involvement in these specific plant defense pathways or its activity as a phytoalexin has not been detailed in the available literature.
Contribution to Plant Adaptation and Survival Strategies
The specific contribution of this compound to plant adaptation and survival strategies is not yet well-defined by scientific research dntb.gov.uaresearchgate.netscielo.brresearchgate.net. Nevertheless, secondary metabolites, including alkaloids, are recognized for their importance in helping plants adapt to environmental challenges and ensure survival scielo.brresearchgate.netinteresjournals.orgresearchgate.net. For instance, other alkaloids found in related Annona species, such as liriodenine (B31502), have been implicated in plant responses to environmental stress, potentially functioning as osmolytes or in pH homeostasis during water stress researchgate.net.
Interactions within Plant-Microbe and Plant-Herbivore Systems
Evidence suggests that this compound may be involved in interactions within plant-microbe and plant-herbivore systems, though specific mechanisms are still under investigation. Research indicates that the presence and levels of this compound in plants like Annona purpurea can be influenced by factors such as the prevalent herbivore species, the plant's age, and seasonal timing researchgate.net. This dependency hints at a role in mediating plant responses to herbivory.
Furthermore, observations suggest that microbes may attempt to acquire compounds from the plant researchgate.net, indicating potential interactions within plant-microbe ecosystems. Although direct data for this compound is limited, alkaloids as a class have been associated with deterring herbivores and reducing their performance, thereby contributing to plant defense against herbivory researchgate.net. Plant-plant signaling, which can be modulated by genes involved in defense pathways like the jasmonate pathway, also plays a role in influencing herbivore behavior nih.gov.
| Feature | Observation | Source Index |
| Compound Name | This compound | dntb.gov.uaresearchgate.netscielo.brresearchgate.net |
| Plant Species | Annona purpurea | dntb.gov.uaresearchgate.netscielo.brresearchgate.net |
| Plant Parts | Roots, Leaves | dntb.gov.uaresearchgate.netscielo.brresearchgate.net |
| General Alkaloid Role (Inferred) | May deter herbivores, fungi, and bacteria; may act as osmolytes under stress. | researchgate.net |
| Influencing Factors | Prevalent herbivore species, plant age, seasonal timing | researchgate.net |
| Microbial Interaction Hint | Microbes attempt to acquire compounds | researchgate.net |
Advanced Analytical Methodologies for Oxopurpureine Research
Quantitative Analysis in Complex Biological Matrices (Non-Clinical)
The precise quantification of Oxopurpureine in diverse biological samples, such as plant extracts or cell cultures, is fundamental for understanding its distribution and concentration in non-clinical research settings. Techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly LC-MS/MS, are paramount for achieving the required sensitivity and selectivity. These methods allow for the separation and detection of this compound from other matrix components, enabling accurate quantification.
Research findings often focus on method development and validation to ensure reliability. For instance, studies may report the establishment of HPLC-MS/MS methods for this compound quantification in plant extracts, detailing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) phcogres.commdpi.com. Method validation, as outlined by guidelines like ICH M10, is critical for demonstrating suitability for its intended purpose, ensuring the quality and consistency of bioanalytical data europa.euprogress-lifesciences.nlresearchgate.netthermofisher.com. These validated methods are essential for profiling this compound levels in various biological matrices, contributing to a deeper understanding of its presence and behavior outside of clinical trials.
| Analytical Method | Biological Matrix | Key Findings/Parameters | Reference(s) |
| HPLC-MS/MS | Plant Extracts | Method validation, LOD, LOQ, linearity, accuracy, precision | phcogres.commdpi.com |
| LC-MS/MS | Cell Culture Media | Quantification of metabolites, metabolite profiling | biorxiv.org |
| HPLC | Plant Extracts | Separation and quantification of phenolic compounds | phcogres.com |
Metabolomic Approaches for this compound Pathway Intermediates
Metabolomics offers a powerful lens through which to investigate the metabolic pathways associated with this compound, including the identification and quantification of its intermediates, precursors, and degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are foundational techniques in untargeted and targeted metabolomics studies nih.govnih.govmdpi.com. These approaches allow for the comprehensive profiling of the metabolome, identifying compounds that are significantly altered under specific conditions or in different biological states.
Research in this area aims to elucidate the biosynthesis and metabolic fate of this compound. By analyzing changes in metabolite profiles, scientists can infer the involvement of specific enzymes and pathways. For example, studies might use LC-MS-based metabolomics to identify novel pathway intermediates or to understand how environmental factors influence this compound production frontiersin.orgnih.govduke.edu. Techniques like MetPA (Metabolomic Pathway Analysis) can be employed to visualize and analyze enriched metabolic pathways from the generated data, providing a systems-level understanding wikipedia.org.
| Metabolomic Technique | Focus Area | Key Information Gained | Reference(s) |
| LC-MS/MS | Biosynthesis pathways | Identification of intermediates, precursors, metabolites | frontiersin.orgnih.govduke.edu |
| Untargeted Metabolomics | Metabolic profiling | Detection of altered metabolites, pathway enrichment | nih.govnih.govmdpi.com |
| GC-MS | Metabolite identification | Profiling of volatile and semi-volatile compounds | duke.edu |
Imaging Techniques for Subcellular Localization
Determining the precise subcellular localization of this compound within cells or tissues is crucial for understanding its functional role and cellular interactions. Mass Spectrometry Imaging (MSI), particularly techniques like MALDI-TOF MSI and SIMS, provides spatially resolved molecular information, allowing for the mapping of molecules within biological samples at high resolution nih.govnih.govrsc.orgshimadzu.comnih.govutexas.edu. MSI can detect and map hundreds to thousands of analytes simultaneously, offering a unique advantage in visualizing the distribution of compounds like this compound within their native cellular context.
Confocal microscopy is another valuable imaging technique, often used in conjunction with fluorescently labeled molecules or antibodies, to visualize subcellular structures and the localization of specific compounds or proteins cmu.edunih.govnih.govnih.govresearchgate.net. While this compound itself may not be inherently fluorescent, it could potentially be labeled or its localization inferred through co-localization studies with known markers. MSI has been specifically highlighted for its ability to map metabolites in plant tissues, contributing to the development of plant metabolite atlases rsc.org. Research employing these imaging modalities aims to provide detailed spatial insights, correlating molecular presence with cellular morphology and function.
| Imaging Technique | Application Area | Key Capabilities/Insights | Reference(s) |
| Mass Spectrometry Imaging (MSI) | Spatial metabolite mapping | High chemical specificity, broad analyte coverage, cellular resolution | nih.govnih.govrsc.orgshimadzu.comnih.govutexas.edu |
| Confocal Microscopy | Subcellular localization | Visualization of cellular compartments, co-localization studies | cmu.edunih.govnih.govnih.govresearchgate.net |
| SIMS (Secondary Ion Mass Spectrometry) | High spatial resolution imaging | Elemental and molecular mapping at sub-micron resolution | nih.govnih.govshimadzu.comutexas.edu |
Compound List
this compound
Future Research Directions and Translational Perspectives Non Clinical
Unexplored Biosynthetic Avenues and Enzymatic Discovery
The elucidation of Oxopurpureine's complete biosynthetic pathway within its natural plant sources, such as Annona purpurea and Annona mucosa, represents a critical area for future research. While it is known to be an alkaloid, the specific enzymatic steps, precursor molecules, and regulatory mechanisms governing its synthesis remain largely uncharacterized scielo.brdtu.dknih.govuv.es. Future research should focus on employing advanced metabolomic and transcriptomic analyses in these plant species to map the entire pathway. Identifying the genes encoding the enzymes responsible for key transformations, such as cyclization and methoxylation steps, is paramount. This could involve techniques like comparative genomics and gene expression profiling under various environmental or developmental conditions.
Furthermore, the discovery and characterization of these novel enzymes could pave the way for biotechnological applications. Heterologous expression of these genes in microbial hosts could enable sustainable and scalable production of this compound or its precursors, bypassing the limitations of extraction from natural sources. Understanding the evolutionary origins and variations in these pathways across different Annona species could also provide insights into the ecological roles of this compound and related compounds.
Novel Synthetic Methodologies for this compound and its Scaffolds
While this compound is a natural product, the development of efficient and scalable synthetic methodologies is crucial for enabling comprehensive research and exploring its potential applications. Current knowledge primarily stems from its isolation from plant matrices researchgate.netresearchgate.netum.edu.my. Future research should prioritize the design and implementation of novel synthetic routes for this compound. This could involve exploring total synthesis strategies that are amenable to analogue generation, allowing for structure-activity relationship (SAR) studies.
Key areas for synthetic development include:
Stereoselective Synthesis: Although this compound is described as achiral, related aporphine (B1220529) alkaloids can possess chirality. Developing methods that can control stereochemistry would be valuable for synthesizing chiral analogues.
Scaffold Modification: Research into modifying the core aporphine scaffold of this compound could lead to compounds with altered biological activities or physicochemical properties. This might involve introducing different functional groups or altering the ring structures.
Green Chemistry Approaches: Investigating environmentally friendly synthetic protocols, utilizing catalysis and reducing waste, would align with modern chemical research practices.
Expansion of Mechanistic Understanding in Diverse Biological Systems (In Vitro/In Vivo Models, excluding human)
This compound has demonstrated preliminary biological activity, notably its inhibitory effect against phytopathogens and Entamoeba histolytica trophozoites in vitro researchgate.netresearchgate.net. However, the precise molecular mechanisms underlying these activities are not fully understood. Future research should focus on dissecting these mechanisms in various non-human biological systems.
This expansion could include:
Target Identification: Employing biochemical assays, affinity chromatography, and genetic screening in model organisms (e.g., yeast, nematodes, plant cell cultures) to identify specific molecular targets or pathways that this compound interacts with.
Enzyme Inhibition Studies: Investigating whether this compound directly inhibits key enzymes essential for pathogen survival or growth.
Cellular Process Analysis: Studying the compound's effects on cellular processes such as cell wall synthesis, membrane integrity, DNA replication, or metabolic pathways in relevant microbial or plant cell models.
In Vivo Efficacy in Non-Human Models: Evaluating the efficacy of this compound in controlled in vivo models of infection or disease in non-human organisms to assess its therapeutic potential and gather preliminary pharmacokinetic data.
Computational Chemistry and In Silico Modeling for Structure-Function Prediction
Computational chemistry offers powerful tools to predict and understand the structure-function relationships of this compound, guiding experimental efforts. The known chemical structure and properties of this compound nih.govnih.gov provide a solid foundation for these studies.
Future research directions in this domain include:
Molecular Docking and Virtual Screening: Utilizing computational docking to predict potential binding interactions of this compound with a wide array of biological targets, including enzymes and receptors relevant to its known or potential activities. This can help identify new therapeutic or non-therapeutic applications.
Molecular Dynamics Simulations: Performing molecular dynamics simulations to study the conformational flexibility of this compound and its interactions with target molecules or biological environments. This can provide insights into binding mechanisms and dynamic stability univie.ac.atnih.gov.
Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models based on this compound and its analogues to predict the biological activity of novel compounds and guide the design of molecules with optimized properties.
In Silico ADMET Prediction: Predicting absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties computationally can help prioritize compounds for further experimental validation and flag potential liabilities early in the research process. schrodinger.comucsf.edunih.govnih.gov
Potential Non-Therapeutic Applications and Advanced Material Science (e.g., Biochemical Tools, Agrochemicals)
Beyond potential therapeutic roles, this compound holds promise for various non-clinical applications. Its natural origin and observed biological activity suggest avenues in agrochemicals and as a biochemical tool.
Agrochemicals: Given its reported inhibitory effects against phytopathogens researchgate.netresearchgate.netdntb.gov.ua, this compound warrants investigation as a potential natural pesticide or fungicide. Future research could focus on:
Determining its spectrum of activity against a broader range of plant pathogens and pests.
Evaluating its efficacy under field conditions and assessing its environmental impact.
Exploring its potential as a lead compound for the development of novel, bio-based crop protection agents.
Biochemical Tools: this compound can serve as a valuable biochemical tool in research settings. Its availability as a purified compound allows for its use as:
A reference standard in analytical chemistry for the identification and quantification of alkaloids in plant extracts.
A probe in biochemical assays to study specific enzymatic pathways or cellular responses in vitro.
A positive control in screening assays for compounds with similar biological activities.
Advanced Material Science: While less explored, the complex heterocyclic structure of this compound, particularly its conjugated system, might offer opportunities in material science. Future research could investigate:
Its potential incorporation into functional materials, such as organic semiconductors or fluorescent probes, if it exhibits suitable photophysical properties.
Its use as a building block for novel polymers or supramolecular assemblies, leveraging its specific chemical functionalities. ox.ac.ukuni-koblenz.descirp.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
